N-Methyl-(1-methylazetidin-3-YL)methanamine
CAS No.: 864350-83-4
Cat. No.: VC3816479
Molecular Formula: C6H14N2
Molecular Weight: 114.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864350-83-4 |
|---|---|
| Molecular Formula | C6H14N2 |
| Molecular Weight | 114.19 g/mol |
| IUPAC Name | N-methyl-1-(1-methylazetidin-3-yl)methanamine |
| Standard InChI | InChI=1S/C6H14N2/c1-7-3-6-4-8(2)5-6/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | LPXOXONOLFNMPX-UHFFFAOYSA-N |
| SMILES | CNCC1CN(C1)C |
| Canonical SMILES | CNCC1CN(C1)C |
Introduction
Chemical Structure and Nomenclature
Structural Features
N-Methyl-(1-methylazetidin-3-yl)methanamine consists of an azetidine ring—a saturated four-membered heterocycle containing one nitrogen atom—substituted at the 1-position with a methyl group and at the 3-position with a methanamine () moiety . The compact azetidine scaffold imports rigidity, while the methyl and methanamine groups influence electronic and steric properties, modulating reactivity and intermolecular interactions.
Key Structural Attributes:
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Azetidine Ring: Confers strain due to its small ring size, enhancing reactivity in ring-opening reactions .
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Methyl Group (1-position): Increases hydrophobicity and steric hindrance, potentially affecting binding to biological targets.
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Methanamine Side Chain (3-position): Provides a primary amine functional group, enabling hydrogen bonding and salt formation .
Systematic Nomenclature
The IUPAC name, N-methyl-1-(1-methylazetidin-3-yl)methanamine, reflects the substitution pattern. Alternative names include N,1-Dimethyl-3-azetidinemethanamine and methyl[(1-methylazetidin-3-yl)methyl]amine .
Synthesis and Production
Industrial-Scale Production
Optimizations for large-scale synthesis may involve:
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Continuous Flow Reactors: To enhance heat transfer and reduce side reactions.
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Green Chemistry Principles: Solvent-free conditions or aqueous media to minimize waste.
Physicochemical Properties
Physical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 114.19 g/mol | |
| Density | 0.889 g/cm³ | |
| Boiling Point | 130.5°C at 760 mmHg | |
| Flash Point | 29.8°C | |
| LogP (Partition Coefficient) | -0.20 | |
| Polar Surface Area | 6.48 Ų |
The compound’s low logP value indicates moderate hydrophilicity, suggesting solubility in polar solvents like water or ethanol . Its low flash point classifies it as flammable, necessitating storage in inert atmospheres.
Spectroscopic Data
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NMR (CDCl₃): Signals at δ 2.8–3.1 ppm (N–CH₃), δ 2.5–2.7 ppm (azetidine CH₂), and δ 1.4–1.6 ppm (ring CH₂) .
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IR (KBr): Stretches at 3300 cm⁻¹ (N–H), 2800 cm⁻¹ (C–H), and 1450 cm⁻¹ (C–N) .
| Hazard Class | GHS Code | Precautionary Measures |
|---|---|---|
| Flammability | H226 | Store away from ignition sources |
| Skin Corrosion/Irritation | H314 | Use gloves and face shields |
| Respiratory Irritation | H335 | Employ fume hoods |
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The azetidine scaffold is utilized to improve pharmacokinetic profiles of drug candidates.
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Peptide Mimetics: Serves as a conformationally restricted proline analog .
Materials Science
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